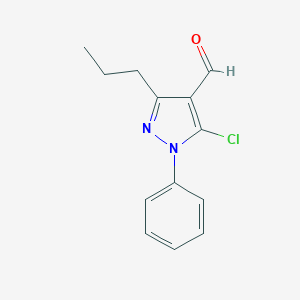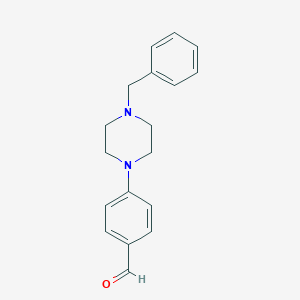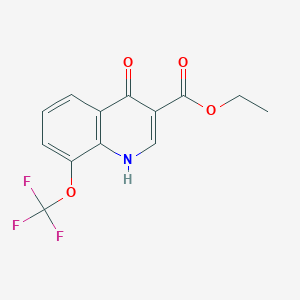![molecular formula C9H8F3NO2 B060564 FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI) CAS No. 179061-04-2](/img/structure/B60564.png)
FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI) is a heterocyclic compound that belongs to the class of furo[2,3-C]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-C]pyridine derivatives typically involves multi-step reactions. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . Another approach involves a four-step cascade reaction between acrylamides and 4-hydroxy-2-alkynoates, which includes C–H activation, Lossen rearrangement, annulation, and lactonization .
Industrial Production Methods
Industrial production methods for furo[2,3-C]pyridine derivatives often employ transition-metal catalysis for efficient synthesis. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-C]pyridine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert furo[2,3-C]pyridines to their tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted furo[2,3-C]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Furo[2,3-C]pyridine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They have been studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of furo[2,3-C]pyridine derivatives involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that these compounds can bind to specific enzymes and receptors, such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. This binding leads to the inhibition of these targets, resulting in the modulation of cell survival and apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
- Furo[2,3-b]pyridine
- Thieno[2,3-c]pyridine
- Pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine
Uniqueness
Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI) is unique due to its trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and increases its binding affinity to specific molecular targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
1-(5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(14)13-3-1-6-2-4-15-7(6)5-13/h2,4H,1,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPCFYOXVYXLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CO2)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598956 |
Source


|
| Record name | 1-(4,7-Dihydrofuro[2,3-c]pyridin-6(5H)-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179061-04-2 |
Source


|
| Record name | 1-(4,7-Dihydrofuro[2,3-c]pyridin-6(5H)-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)

![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)








![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)

